

A Comparative Analysis of CBP501 Efficacy in Microsatellite Stable Colorectal Cancer

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Compound of Interest

Compound Name: CBP501 Affinity Peptide

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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the clinical performance of CBP501 in combination therapy for microsatellite stable colorectal cancer (MSS-CRC), benchmarked against alternative treatment regimens. This report synthesizes available clinical and preclinical data, providing a framework for evaluating its therapeutic potential.

Microsatellite stable colorectal cancer (MSS-CRC) presents a significant therapeutic challenge, with limited efficacy for single-agent immunotherapies. The investigational drug CBP501, a novel peptide with a multi-modal mechanism of action, has emerged as a potential candidate to enhance the efficacy of existing treatments. This guide provides a comprehensive comparison of the available data on CBP501 in combination with cisplatin and nivolumab against other therapeutic options for patients with refractory MSS-CRC.

Efficacy of CBP501 in Combination Therapy

CBP501 is a 12-amino acid peptide that functions as a G2 checkpoint abrogator and a calmodulin-modulating agent.^{[1][2]} Its mechanism of action is thought to increase the influx of platinum-based chemotherapy into tumor cells and to induce immunogenic cell death, thereby potentially sensitizing "cold" MSS tumors to immune checkpoint inhibitors.^{[1][3]}

A Phase Ib clinical trial (NCT03113188) evaluated the safety and efficacy of CBP501 in combination with cisplatin and the anti-PD-1 antibody nivolumab in patients with advanced refractory solid tumors.^{[1][4]} The study included an expansion cohort of 10 patients with heavily

pretreated MSS-CRC.[1][2] In this cohort, the triple-drug combination demonstrated a promising median Overall Survival (OS) of 17.5 months.[1][2]

Quantitative Efficacy Data

The following table summarizes the key efficacy data from the NCT03113188 trial for the MSS-CRC cohort and compares it with other relevant therapies for refractory MSS-CRC.

| Treatment Regimen | Clinical Trial | Patient Population | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
|--------------------------------------|--------------------|--|------------------------------|--|---|--|
| CBP501 + Cisplatin + Nivolumab | NCT03113188 | Refractory MSS-CRC (n=10) | 17.5 months[1][2] | Data not specified for CRC cohort | One partial response reported in a MSS-CRC patient[1] | 35% (6/17 evaluable patients in dose escalation cohort)[1] |
| Regorafenib + Trifluridine/Tipiracil | REGTAS (Phase 2) | Refractory MSS-CRC (n=24) | 15.4 months | 4.9 months | 8.3% | 83.3% |
| Botensilimab + Balstilimab | C-800-01 (Phase 1) | Refractory MSS-CRC without active liver metastases (n=123) | 20.9 months | 4.0 months | 20% | 69% |

Experimental Protocols

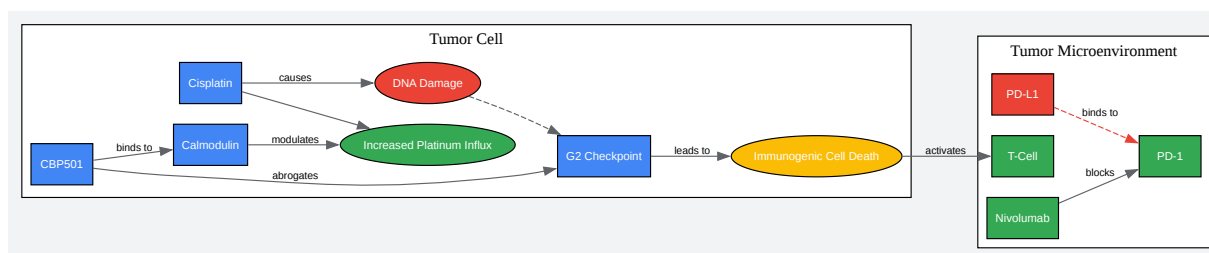
CBP501 in Combination with Cisplatin and Nivolumab (NCT03113188)

- **Study Design:** This was a multicenter, open-label, Phase Ib study with a dose-escalation phase followed by dose-expansion cohorts.[1][4] The MSS-CRC expansion cohort enrolled patients with pathologically confirmed, locally advanced or metastatic solid tumors who had an ECOG performance status of 0-1 and a life expectancy of more than three months.[1]
- **Treatment Protocol:** In the expansion cohort, patients received CBP501 at a dose of 25 mg/m² and cisplatin at 60 mg/m² administered simultaneously as a 1-hour intravenous infusion every 3 weeks.[1] Nivolumab was administered on the same day at a dose of 240 mg as a 1-hour infusion following the CBP501/cisplatin infusion.[1]
- **Efficacy Assessment:** Tumor responses were assessed every 6 weeks while on study, and then every 3 months.[1]

Signaling Pathways and Experimental Workflows

CBP501 Mechanism of Action

CBP501's primary mechanism involves the modulation of calmodulin, a key intracellular calcium sensor.[5][6] By binding to calmodulin, CBP501 is thought to disrupt downstream signaling pathways that regulate cell cycle progression and platinum drug influx.[5][6] This action, combined with its G2 checkpoint abrogation properties, leads to enhanced tumor cell killing by cisplatin and a potentially more immunogenic tumor microenvironment, making it more susceptible to PD-1 blockade by nivolumab.

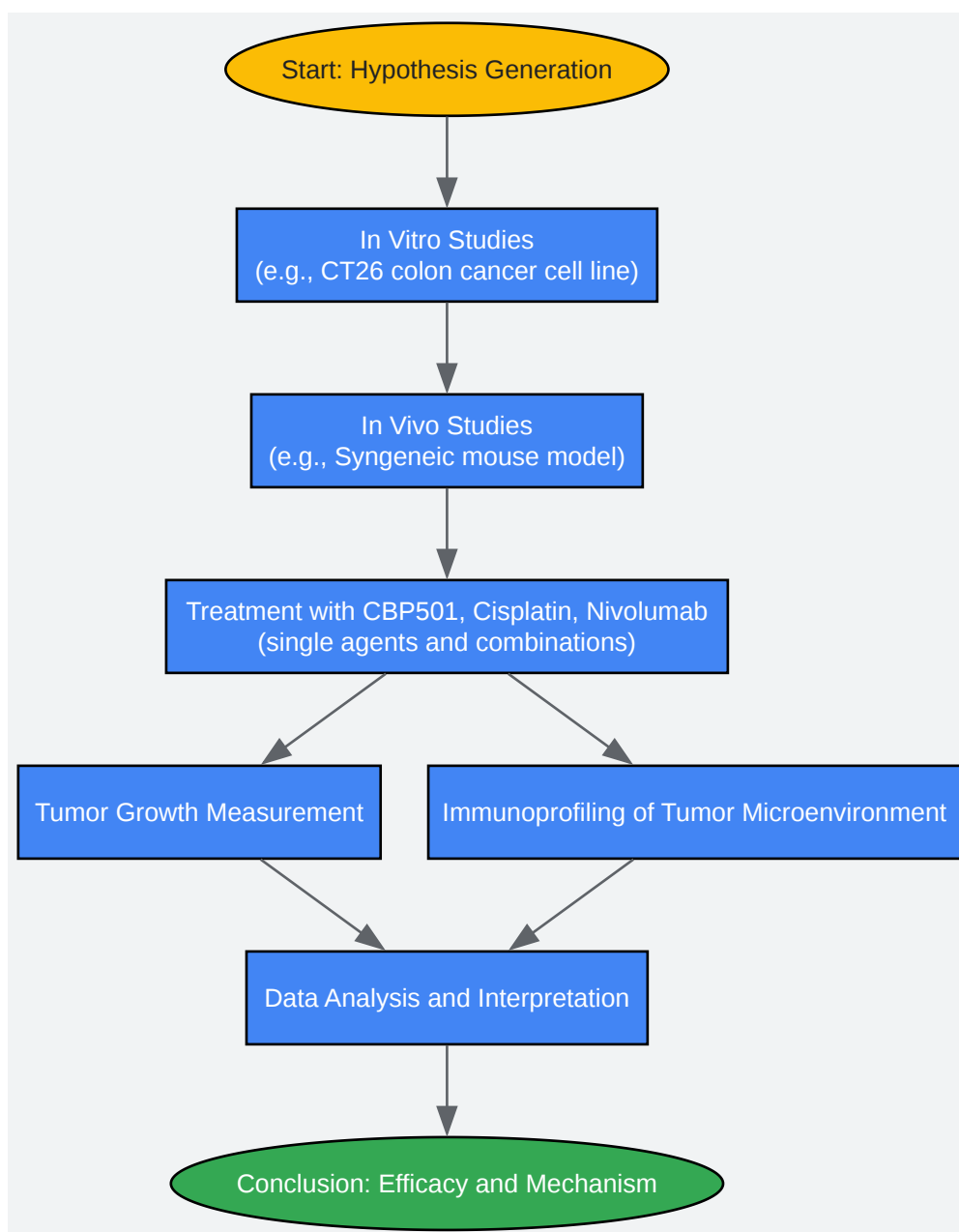


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Caption: CBP501's proposed mechanism of action in sensitizing tumor cells to cisplatin and nivolumab.

Experimental Workflow for Preclinical Evaluation

Preclinical studies are essential for establishing the initial efficacy and mechanism of action of novel cancer therapies. A typical workflow for evaluating a drug like CBP501 in a colorectal cancer model is depicted below.



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